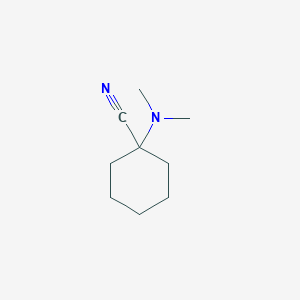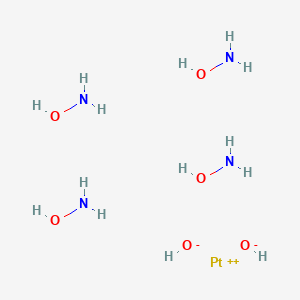
2,6-Dicyanotrichloropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dicyanotrichloropyridine (DCTP) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DCTP is a heterocyclic organic compound that belongs to the family of pyridine derivatives. It is widely used in chemical research as a building block for the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of 2,6-Dicyanotrichloropyridine is not well understood. However, it is believed that it acts as a nucleophile and undergoes various reactions with other organic compounds. 2,6-Dicyanotrichloropyridine is known to react with amines, alcohols, and thiols to form various derivatives. The reactivity of 2,6-Dicyanotrichloropyridine can be attributed to the presence of the cyano group, which is a strong electron-withdrawing group.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2,6-Dicyanotrichloropyridine are not well studied. However, it is known that 2,6-Dicyanotrichloropyridine is toxic and can cause skin irritation and respiratory problems. It is recommended to handle 2,6-Dicyanotrichloropyridine with caution and use appropriate protective equipment.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-Dicyanotrichloropyridine has several advantages as a building block for the synthesis of organic compounds. It is readily available and relatively cheap. It is also highly reactive and can form various derivatives with other organic compounds. However, 2,6-Dicyanotrichloropyridine is toxic and requires careful handling. The reaction between 2,6-Dicyanotrichloropyridine and other organic compounds can be highly exothermic and requires careful control of the reaction conditions.
Orientations Futures
There are several future directions for the research on 2,6-Dicyanotrichloropyridine. One of the areas of research is the synthesis of new pyridine derivatives using 2,6-Dicyanotrichloropyridine as a building block. The synthesis of new pyridine derivatives can lead to the discovery of new pharmaceuticals, agrochemicals, and other fine chemicals. Another area of research is the development of new reaction conditions for the synthesis of 2,6-Dicyanotrichloropyridine. The development of new reaction conditions can improve the yield of 2,6-Dicyanotrichloropyridine and make its synthesis more efficient. Finally, the toxicity of 2,6-Dicyanotrichloropyridine needs to be studied further to understand its potential health effects and to develop appropriate safety guidelines for its handling.
Conclusion
In conclusion, 2,6-Dicyanotrichloropyridine is a heterocyclic organic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is widely used in chemical research as a building block for the synthesis of various organic compounds. The synthesis of 2,6-Dicyanotrichloropyridine involves the reaction of 2,6-dichloropyridine with cyanogen bromide in the presence of a base. The mechanism of action of 2,6-Dicyanotrichloropyridine is not well understood, but it is believed to act as a nucleophile and undergo various reactions with other organic compounds. 2,6-Dicyanotrichloropyridine is toxic and requires careful handling. The future directions for the research on 2,6-Dicyanotrichloropyridine include the synthesis of new pyridine derivatives, the development of new reaction conditions, and the study of its toxicity.
Méthodes De Synthèse
The synthesis of 2,6-Dicyanotrichloropyridine involves the reaction of 2,6-dichloropyridine with cyanogen bromide in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism to form 2,6-Dicyanotrichloropyridine. The reaction is highly exothermic and requires careful control of the reaction conditions. The yield of 2,6-Dicyanotrichloropyridine can be improved by using various solvents and optimizing the reaction parameters.
Applications De Recherche Scientifique
2,6-Dicyanotrichloropyridine is widely used in chemical research as a building block for the synthesis of various organic compounds. It is used to synthesize pyridine derivatives, which are used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. 2,6-Dicyanotrichloropyridine is also used in the synthesis of liquid crystals, dyes, and other functional materials.
Propriétés
Numéro CAS |
17824-85-0 |
|---|---|
Nom du produit |
2,6-Dicyanotrichloropyridine |
Formule moléculaire |
C7Cl3N3 |
Poids moléculaire |
232.4 g/mol |
Nom IUPAC |
3,4,5-trichloropyridine-2,6-dicarbonitrile |
InChI |
InChI=1S/C7Cl3N3/c8-5-3(1-11)13-4(2-12)6(9)7(5)10 |
Clé InChI |
ZVOWUYIDRJPVTD-UHFFFAOYSA-N |
SMILES |
C(#N)C1=C(C(=C(C(=N1)C#N)Cl)Cl)Cl |
SMILES canonique |
C(#N)C1=C(C(=C(C(=N1)C#N)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(2Z)-3-Ethyl-2-[(2E)-2-[(3-ethylbenzo[f][1,3]benzothiazol-3-ium-2-yl)methylidene]butylidene]benzo[f][1,3]benzothiazole;4-methylbenzenesulfonate](/img/structure/B97432.png)

![Silane, bicyclo[2.2.1]hept-2-yldichloromethyl-](/img/structure/B97435.png)




